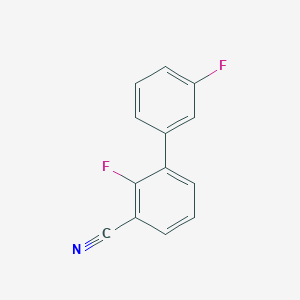
3',2-Difluorobiphenyl-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',2-Difluorobiphenyl-3-carbonitrile is a chemical compound characterized by its unique structure, featuring a biphenyl core with fluorine atoms and a nitrile group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3',2-Difluorobiphenyl-3-carbonitrile typically involves the following steps:
Biphenyl Derivative Formation: Starting with a biphenyl derivative, fluorination reactions are carried out to introduce fluorine atoms at the desired positions.
Nitrile Group Introduction: The nitrile group is introduced through a cyano group addition reaction, often using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3',2-Difluorobiphenyl-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Primary amines.
Substitution Products: Various functionalized biphenyl derivatives.
科学研究应用
3',2-Difluorobiphenyl-3-carbonitrile finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include signal transduction and metabolic processes.
相似化合物的比较
3',4-Difluorobiphenyl-2-carbonitrile
3',2-Difluorobiphenyl-4-carbonitrile
3',2-Difluorobiphenyl-3-carboxylic acid
生物活性
3',2-Difluorobiphenyl-3-carbonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme inhibition, receptor binding, and therapeutic potential, supported by diverse research findings.
Chemical Structure and Properties
This compound features a biphenyl core with two fluorine atoms and a cyano group (-C≡N) attached, which contributes to its distinct electronic properties. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound possesses various biological activities, particularly in the context of enzyme inhibition and receptor interactions. Notably, it has been investigated for its potential as an antiviral agent, especially against HIV-1.
Enzyme Inhibition
-
HIV-1 Reverse Transcriptase (RT) Inhibition :
- A study highlighted that derivatives of biphenyl compounds, including those similar to this compound, exhibited moderate inhibitory activity against HIV-1 RT. The IC50 value for a closely related compound was reported at 0.57 μM, indicating potential for further development as an antiviral agent .
- Structural modifications, such as the introduction of fluorine atoms, have been shown to enhance anti-HIV activity. For instance, replacing a dimethylphenyl moiety with a difluorophenyl moiety significantly improved antiviral efficacy .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Pharmacological Applications
The unique structure of this compound positions it as a candidate for various pharmacological applications:
- Antiviral Drug Development : Given its activity against HIV-1, further optimization could lead to the development of new antiviral therapies.
- Potential in Cancer Therapy : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, warranting exploration in oncological contexts.
属性
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKVQACCIMRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














